molecular formula C24H22N6O3S B285051 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B285051
分子量: 474.5 g/mol
InChIキー: GEDHCCCKYLFTCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as TPA023, is a novel compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor in response to GABA. This results in an increase in the inhibitory tone of the brain, which can lead to anxiolytic, antidepressant, and antipsychotic effects. This compound binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, which is different from the site where GABA binds.
Biochemical and Physiological Effects:
Studies have shown that this compound has anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has been shown to increase the activity of the GABA-A receptor, which leads to an increase in inhibitory tone in the brain. This can result in a reduction in anxiety, depression, and psychotic symptoms.

実験室実験の利点と制限

One advantage of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is that it has been shown to have a favorable safety profile in animal studies. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound has a short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has a low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research on 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One possible direction is to study its potential therapeutic applications in other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another possible direction is to develop more potent and selective positive allosteric modulators of the GABA-A receptor, which could potentially lead to more effective treatments for these disorders. Additionally, further research is needed to better understand the long-term effects of this compound and its potential side effects.

合成法

The synthesis of 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde, 2-thiophenecarboxylic acid, and 3-pyridinecarboxylic acid with methylamine and triethylorthoformate in the presence of acetic acid. The resulting product is then subjected to a series of purification steps to obtain this compound in its pure form.

科学的研究の応用

Research on 7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has primarily focused on its potential therapeutic applications in neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. Studies have shown that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, this compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

特性

分子式

C24H22N6O3S

分子量

474.5 g/mol

IUPAC名

7-(2,4-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H22N6O3S/c1-14-20(23(31)27-15-6-4-10-25-13-15)21(17-9-8-16(32-2)12-18(17)33-3)30-24(26-14)28-22(29-30)19-7-5-11-34-19/h4-13,21H,1-3H3,(H,27,31)(H,26,28,29)

InChIキー

GEDHCCCKYLFTCX-UHFFFAOYSA-N

異性体SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CS3)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

正規SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=C(C=C(C=C4)OC)OC)C(=O)NC5=CN=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。